5-Hydroxy-6-methoxy-2-methyl-3-phenylbenzofuran
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Overview
Description
5-Hydroxy-6-methoxy-2-methyl-3-phenylbenzofuran is a natural product found in Dalbergia odorifera and Dalbergia parviflora with data available.
Scientific Research Applications
Chemical Reactions and Derivatives
5-Hydroxy-6-methoxy-2-methyl-3-phenylbenzofuran has been involved in various chemical reactions. For instance, its derivatives have been synthesized through reactions such as bromination, nitration, and oxidation, leading to the formation of benzophenone derivatives (Hishmat & Rahman, 1973). These chemical processes are fundamental in exploring the structural and functional properties of benzofuran compounds.
Anticholinesterase Activity
Research on derivatives of 5-Hydroxy-6-methoxy-2-methyl-3-phenylbenzofuran, such as furo[2,3-b]benzofuran, has shown potential in anticholinesterase activity. These compounds have been evaluated for their inhibitory action against acetyl- and butyrylcholinesterase, showing significant selectivity and potency, which is critical in the treatment of diseases like Alzheimer's (Luo et al., 2005).
Anticancer Properties
Some derivatives of 5-Hydroxy-6-methoxy-2-methyl-3-phenylbenzofuran have been investigated for their anticancer properties. For example, studies have synthesized and evaluated compounds like 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester for selective cytotoxicity against cancerous cell lines (Hayakawa et al., 2004).
Antiviral and Antimicrobial Applications
Compounds derived from 5-Hydroxy-6-methoxy-2-methyl-3-phenylbenzofuran have shown antiviral and antimicrobial potential. For instance, some derivatives exhibited significant anti-tobacco mosaic virus activities, highlighting their potential as antiviral agents (Kong et al., 2015). Moreover, these compounds also demonstrate antimicrobial activity, indicating a broad spectrum of potential medicinal applications.
Neuroprotective Effects
Research has explored the neuroprotective potential of compounds related to 5-Hydroxy-6-methoxy-2-methyl-3-phenylbenzofuran. For example, studies on derivatives like 5-aroylindoles have indicated their ability to inhibit histone deacetylase, potentially ameliorating Alzheimer's disease phenotypes (Lee et al., 2018).
Estrogen Receptor Modulation
Some derivatives of 5-Hydroxy-6-methoxy-2-methyl-3-phenylbenzofuran have been evaluated for their affinity to estrogen receptors. These compounds have shown varying effects on receptor modulation, which is significant in understanding their potential impact on hormone-related conditions (Halabalaki et al., 2000).
properties
Product Name |
5-Hydroxy-6-methoxy-2-methyl-3-phenylbenzofuran |
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Molecular Formula |
C16H14O3 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
6-methoxy-2-methyl-3-phenyl-1-benzofuran-5-ol |
InChI |
InChI=1S/C16H14O3/c1-10-16(11-6-4-3-5-7-11)12-8-13(17)15(18-2)9-14(12)19-10/h3-9,17H,1-2H3 |
InChI Key |
DGWJMRXLDPVLRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC(=C(C=C2O1)OC)O)C3=CC=CC=C3 |
synonyms |
isoparvifuran |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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